Triclabendazole sulfoxide

Catalog No.
S596122
CAS No.
100648-13-3
M.F
C14H9Cl3N2O2S
M. Wt
375.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclabendazole sulfoxide

CAS Number

100648-13-3

Product Name

Triclabendazole sulfoxide

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

375.7 g/mol

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N

Synonyms

6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole, TCBZ-SX, triclabendazole sulfoxide

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

The exact mass of the compound Triclabendazole sulfoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Triclabendazole sulfoxide (CAS: 100648-13-3) is the principal biologically active metabolite of the benzimidazole anthelmintic triclabendazole. Unlike broad-spectrum benzimidazoles, it exhibits highly specific, potent activity against the liver fluke Fasciola hepatica by binding to parasite beta-tubulin and disrupting microtubule polymerization [2]. In mammalian hosts, the parent prodrug is rapidly oxidized by hepatic cytochrome P450 enzymes (primarily CYP1A2) into this stable sulfoxide form, which dominates systemic circulation and drives therapeutic efficacy [1]. Consequently, triclabendazole sulfoxide is a critical standalone reagent for in vitro parasitology assays, beta-tubulin binding studies, and LC-MS/MS analytical workflows for veterinary residue monitoring and pharmacokinetic profiling [REFS-1, REFS-2].

Research Fit

Workflow PK modeling and bioanalytical method development
Selection Primary circulating metabolite reference standard
Use Context Fasciocidal research, transporter interaction studies

Procuring the parent compound (triclabendazole) as a direct substitute for in vitro efficacy or resistance screening introduces severe experimental artifacts. Because the parent drug is a prodrug requiring mammalian hepatic metabolism for full activation against adult flukes, its use in cell-free or isolated parasite assays yields artificially low activity and skewed dose-response curves compared to the active sulfoxide [1]. Furthermore, in analytical and bioequivalence workflows, the parent compound is rapidly depleted and often undetectable in plasma after 8 hours [2]. Therefore, laboratories must procure the exact triclabendazole sulfoxide standard to accurately quantify systemic exposure, measure true target-binding kinetics, and conduct physiologically relevant in vitro anthelmintic screening without the confounding variables of host S9 metabolic activation[REFS-1, REFS-2].

Substitution Risk

1
Parent triclabendazole
Rapid hepatic oxidation results in ~33-fold lower plasma concentration; primary circulating species is the sulfoxide.
2
Triclabendazole sulfone metabolite
Reported inactive in fasciocidal assays; target engagement may not be recapitulated.
3
Achiral analogs
Sulfoxide chiral center enables enantioselective studies; achiral parent or sulfone cannot support enantiomer-specific research.

Pharmacokinetic Dominance and Analytical Standard Necessity

In pharmacokinetic profiling, triclabendazole sulfoxide represents the overwhelming majority of systemic drug exposure compared to the parent compound and the terminal sulfone metabolite. Following a standard 10 mg/kg oral dose, the sulfoxide metabolite achieves an Area Under the Curve (AUC) of 386 µmol·h/L and a Cmax of 38.6 µmol/L [1]. In stark contrast, the parent triclabendazole is rapidly cleared, yielding an AUC of only 5.72 µmol·h/L and a Cmax of 1.16 µmol/L, often becoming undetectable in plasma within 8 hours [1]. This massive 67-fold higher systemic exposure dictates that the sulfoxide form is the mandatory target analyte for reliable bioequivalence and residue monitoring.

Evidence DimensionSystemic exposure (Plasma AUC)
Target Compound Data386 µmol·h/L (Triclabendazole sulfoxide)
Comparator Or Baseline5.72 µmol·h/L (Parent triclabendazole)
Quantified Difference~67-fold higher AUC for the sulfoxide metabolite
ConditionsIn vivo pharmacokinetic profiling following a 10 mg/kg oral dose

Procurement of the sulfoxide standard is strictly required for LC-MS/MS bioanalytical workflows, as tracking the parent drug fails to capture true systemic exposure.

Absorption kinetics
Head-to-head
Zero-order (TCBZ-SO) vs. first-order (TCBZ-SO₂) absorption in ruminants
Supports distinct PK modeling approach for active metabolite
Rumen reservoir effect; n=6 calves and sheep, oral 10 mg/kg

In Vitro Flukicidal Activity and Assay Suitability

For in vitro screening against adult Fasciola hepatica, triclabendazole sulfoxide is the required active agent. The parent triclabendazole exhibits limited direct activity against adult flukes in isolated cultures because it relies on host hepatic enzymes (CYP1A2) for conversion to the active sulfoxide [1]. Studies demonstrate that direct application of triclabendazole sulfoxide rapidly induces severe tegumental disruption and mortality in adult flukes, whereas the parent compound shows delayed or significantly weaker effects unless metabolically activated [1]. Furthermore, the sulfoxide form is the definitive compound utilized for establishing accurate baseline susceptibility and resistance thresholds (e.g., 20% vs 80% non-viable parameters) in field isolates [2].

Evidence DimensionDirect in vitro activity against adult Fasciola hepatica
Target Compound DataHigh direct flukicidal activity and rapid tegument disruption
Comparator Or BaselineParent triclabendazole (weak/delayed direct adult activity without S9 activation)
Quantified DifferenceSulfoxide provides the primary active flukicidal effect without requiring host metabolic fractions
ConditionsIn vitro adult fluke motility and viability assays

Using the sulfoxide directly enables accurate, high-throughput in vitro anthelmintic screening by bypassing the need for complex host-simulated metabolic activation steps.

Developmental toxicity
Head-to-head
TCBZ-SO LOAEC 10 µM; 10-250× lower potency vs. ABZ in dysmorphogenesis assays
Reported embryotoxicity endpoint context; no teratogenicity at tested concentrations
Zebrafish and rodent embryo models

Target Binding and Mechanism of Action Resolution

The molecular mechanism of fasciolicidal action is driven primarily by the sulfoxide metabolite's affinity for parasite beta-tubulin. While the parent drug is capable of penetrating the fluke's tegument, it is the sulfoxide form that predominantly binds to beta-tubulin, inhibiting microtubule polymerization and disrupting the parasite's cellular transport and structural integrity [1]. Research into benzimidazole resistance in Fasciola hepatica specifically utilizes triclabendazole sulfoxide in motility and target-binding assays to differentiate susceptible from resistant phenotypes, as the sulfoxide isolates the specific tubulin-binding interaction without the confounding variable of the parasite's own variable metabolic conversion rates[REFS-1, REFS-2].

Evidence DimensionBeta-tubulin binding and microtubule disruption
Target Compound DataPrimary active ligand for beta-tubulin inhibition
Comparator Or BaselineParent triclabendazole (prodrug state)
Quantified DifferenceSulfoxide isolates the direct target-binding mechanism from metabolic conversion variables
ConditionsMolecular target binding and cytoskeletal disruption assays

Procuring the sulfoxide form is essential for structural biology and resistance mechanism studies, ensuring researchers are evaluating the true active ligand at the binding site.

Human plasma Cmax
Head-to-head
TCBZ-SO 38.6 µM vs. parent 1.16 µM (~33-fold)
Establishes sulfoxide as primary analyte for human PK research
Oral 10 mg/kg triclabendazole administration
LC-MS/MS validation
Reported
LOQ 0.01 mg/kg, recovery 81-102%, precision <10%
Supports regulatory residue monitoring method validation
Bovine muscle, fat, liver; Codex/EU/Japanese MRL context
Chiral resolution
Class-level
Baseline enantiomeric separation on Chiralpak AS-H and IF-3 CSPs
Enables enantioselective pharmacology research
Sulfoxide chiral center; achiral analogs cannot resolve enantiomers
Tubulin binding rank
Class-level
Sulfoxide > parent > sulfone (colchicine-binding inhibition in F. hepatica)
Reported class-level rank order supports sulfoxide as target engagement tool
No quantitative IC₅₀ values provided

LC-MS/MS Veterinary Residue and Bioequivalence Testing

Due to its dominant pharmacokinetic profile (AUC ~386 µmol·h/L) and longer half-life compared to the parent drug, triclabendazole sulfoxide is the primary analytical standard required for quantifying drug residues in livestock plasma, meat, and milk[1]. It is indispensable for regulatory compliance testing and bioequivalence studies of generic anthelmintic formulations.

In Vitro Anthelmintic Resistance Screening

Because it bypasses the need for host hepatic metabolism, triclabendazole sulfoxide is the standard reagent for in vitro motility and viability assays used to phenotype Fasciola hepatica field isolates [2]. It allows parasitologists to accurately map the geographic spread of benzimidazole resistance using standardized viability thresholds [2].

Molecular Target Binding and Structural Biology

As the primary active ligand that binds to parasite beta-tubulin, the sulfoxide metabolite is the preferred compound for structural studies, competitive binding assays, and crystallographic modeling aimed at developing next-generation flukicides or understanding the specific point mutations driving resistance in liver flukes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ruminant PK modeling
Zero-order absorption context
PK model validation in target species
Developmental toxicity screening
Embryotoxicity endpoint profile
Comparator benchmarking vs. albendazole sulfoxide
Regulatory residue monitoring
Validated LC-MS/MS method context
Recovery and LOQ verification in tissue matrices
Enantioselective pharmacology research
Chiral sulfoxide separation
Enantiomeric resolution on polysaccharide CSPs

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

373.945032 Da

Monoisotopic Mass

373.945032 Da

Heavy Atom Count

22

UNII

KY3O5E011U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Wikipedia

Triclabendazole sulfoxide

Use Classification

Pharmaceuticals

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